molecular formula C10H11N3O B3013748 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2168204-20-2

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3013748
CAS No.: 2168204-20-2
M. Wt: 189.218
InChI Key: IJNDPNITTSHFJZ-UHFFFAOYSA-N
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Description

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methyl group at position 5 and a prop-2-en-1-yloxy group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yloxy group at position 7 enhances its potential for interactions with biological targets and its utility in various applications .

Properties

IUPAC Name

5-methyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-3-6-14-10-7-8(2)12-9-4-5-11-13(9)10/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDPNITTSHFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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